molecular formula C23H17NO5 B11146943 2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11146943
M. Wt: 387.4 g/mol
InChI Key: UIFBKKNBRCBPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique structure combining furan, methoxyphenyl, and chromeno-pyrrole moieties

Properties

Molecular Formula

C23H17NO5

Molecular Weight

387.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17NO5/c1-27-15-7-4-6-14(12-15)20-19-21(25)17-9-2-3-10-18(17)29-22(19)23(26)24(20)13-16-8-5-11-28-16/h2-12,20H,13H2,1H3

InChI Key

UIFBKKNBRCBPGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific ligands, solvents, and reaction conditions tailored to the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets and pathways within biological systems. This compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(FURAN-2-YL)METHYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the family of chromeno-pyrrole derivatives. Its unique structural features, including a furan ring and a chromene moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions with various biological targets.

Structural Characteristics

The molecular formula of the compound is C24H19NO5C_{24}H_{19}NO_5 with a molecular weight of approximately 401.4 g/mol. The presence of the methoxy group and the furan moiety enhances its electronic properties and reactivity, making it a subject of interest in various fields of research.

Property Value
Molecular FormulaC24H19NO5C_{24}H_{19}NO_5
Molecular Weight401.4 g/mol
Structural FeaturesFuran ring, Chromene moiety, Methoxy group

Biological Activities

Research indicates that 2-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. Studies have demonstrated that derivatives with similar structural features possess potent antimicrobial properties.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antifungal Activity : The compound has been evaluated for antifungal activity against strains such as Fusarium oxysporum, demonstrating effective inhibition comparable to standard antifungal agents.
  • Enzyme Inhibition : Interaction studies indicate that the compound may bind to specific enzymes or receptors, modulating their activity. For instance, it has been proposed as a potential inhibitor for certain proteases involved in viral replication.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • A study published in MDPI reported that derivatives of similar chromeno-pyrrole compounds exhibited significant antifungal activity against Fusarium oxysporum, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
  • Another research article highlighted the anticancer potential of related compounds, where structural modifications led to enhanced cytotoxicity against various cancer cell lines .
  • A comprehensive review on heterocyclic compounds noted that the presence of methoxy and furan groups in the structure significantly enhances biological activity due to their ability to interact with biological targets effectively .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound Name Structural Features Biological Activity
2-(Furan-2-ylmethyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneHydroxy group instead of methoxyAntimicrobial and anticancer
5-Methylchromeno[2,3-c]pyrrole derivativesLacks furan; different substituentsVaries widely; some show anticancer properties
Pyrrolo[3,4-b]quinolinonesDifferent heterocyclic frameworkKnown for diverse biological activities

Q & A

Q. Example Protocol :

Combine 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 3-methoxybenzaldehyde, and furfurylamine in DMSO.

Heat at 90°C for 6 hours under nitrogen.

Purify via column chromatography (ethyl acetate/hexane). Yield: ~62% .

Basic: Which spectroscopic techniques confirm structural integrity, and what are diagnostic spectral markers?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.90–6.25 ppm), furan protons (δ 6.39–6.25 ppm), and methoxy singlet (δ 3.65 ppm) confirm substituents .
    • ¹³C NMR : Carbonyl signals (δ 170–160 ppm) and furan carbons (δ 143–109 ppm) validate the chromeno-pyrrole scaffold .
  • IR : Stretching bands at 1659 cm⁻¹ (C=O) and 1208 cm⁻¹ (C-O) .
  • Mass Spectrometry : APSI-MS confirms molecular weight (e.g., [M+1]⁺ at m/z 422.0) .

Advanced: How can researchers resolve discrepancies in spectral data during structural elucidation?

Answer:
Discrepancies (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic proton exchange : Use deuterated DMSO to suppress exchange broadening in NMR .
  • Steric hindrance : 2D NMR (COSY, HSQC) clarifies coupling patterns for overlapping aromatic protons .
  • Crystallinity issues : Recrystallize the compound from ethanol/water to improve purity before analysis .

Case Study : A δ 9.51 ppm broad singlet in ¹H NMR initially suggested impurity but was attributed to intramolecular hydrogen bonding between the furan oxygen and phenolic proton .

Advanced: What strategies enable functionalization of the core structure for SAR studies?

Answer:

  • Hydrazine derivatives : React with hydrazine hydrate (5 eq.) in dioxane to replace the furan-methyl group with hydrazine, yielding pyrazolone derivatives for biological testing .
  • Halogenation : Introduce chloro or fluoro substituents via electrophilic substitution (e.g., NCS in DCM) to modify electron density .
  • Methoxy group modification : Demethylate with BBr₃ to generate a hydroxyl group for further conjugation (e.g., esterification) .

Example : 7-Chloro derivatives showed enhanced bioactivity in antiviral assays, highlighting the role of electron-withdrawing groups .

Basic: What methods assess purity and thermal stability for preclinical studies?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% required for pharmacological testing) .
  • Thermal Analysis :
    • DSC : Melting point (276–279°C) and decomposition onset (~300°C) confirm thermal stability .
    • TGA : Weight loss <2% below 250°C ensures suitability for solid-state formulations .

Advanced: How do computational methods predict reactivity and bioactivity?

Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., C-7 position on the chromene ring) .
  • Docking Studies : Simulate interactions with biological targets (e.g., viral proteases) using the furan moiety as a hydrogen bond acceptor .
  • MD Simulations : Assess solvation effects on stability; polar solvents stabilize the dione moiety, reducing aggregation .

Validation : Predicted antiviral activity of AV-C derivatives matched experimental IC₅₀ values in reporter assays .

Advanced: How should researchers address contradictory biological activity data across studies?

Answer:
Contradictions (e.g., varying IC₅₀ values) may stem from:

  • Assay conditions : Standardize cell lines (e.g., THF-ISRE for antiviral tests) and control for solvent effects (e.g., DMSO <0.1%) .
  • Stereochemical purity : Use chiral HPLC to isolate enantiomers, as R and S configurations may exhibit divergent activities .
  • Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.